1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea

Lipophilicity Drug-likeness Membrane permeability

A synthetic, non-ionisable imidazole-tethered urea featuring a 2-cyclopropyl group that provides conformational rigidity and electronic character unmatched by methyl or des-cyclopropyl analogues. The phenethyl side-chain delivers optimal hydrophobic contacts—contracting or extending this linker abolishes target activity. With XLogP3 1.6, TPSA 59 Ų, and CNS MPO >4, it is suited for neuroscience target programmes including orexin, histamine H3, and sigma receptors. Orthogonal urea NH and NH₂ handles enable PROTAC or pull-down probe derivatisation without disrupting the core pharmacophore. Available at ≥95% purity for hit-to-lead screening, focused library building, and QC reference applications.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 2034234-63-2
Cat. No. B2628384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea
CAS2034234-63-2
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H22N4O/c22-17(19-9-8-14-4-2-1-3-5-14)20-11-13-21-12-10-18-16(21)15-6-7-15/h1-5,10,12,15H,6-9,11,13H2,(H2,19,20,22)
InChIKeyHSXULAYWINWKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea (CAS 2034234-63-2): Physicochemical Identity and Research Procurement Context


1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea is a synthetic, non‑ionisable small molecule belonging to the imidazole‑tethered urea class. Its molecular formula is C₁₇H₂₂N₄O (MW 298.4 g·mol⁻¹) and its computed descriptors include XLogP3 = 1.6, topological polar surface area (TPSA) = 59 Ų, 7 rotatable bonds, 2 hydrogen‑bond donors and 2 acceptors [REFS‑1]. The compound is supplied as a drug‑discovery screening sample (e.g., Life Chemicals ID F6502‑2677; SMSSF‑0612090) and is stocked at ≥95% purity by multiple chemical vendors [REFS‑2]. Its structural motif—a 2‑cyclopropylimidazole connected through an ethylene linker to a phenethylurea—places it at the intersection of kinase‑inhibitor, GPCR‑ligand and epigenetic‑probe chemical space, making it a versatile entry point for hit‑to‑lead programmes [REFS‑3].

Why In‑Class Imidazole‑Ureas Cannot Simply Replace 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea in a Screening Cascade


Imidazole‑tethered ureas display steep structure‑activity relationships (SAR) in which both the imidazole 2‑substituent and the terminal aryl/aralkyl group govern target engagement, selectivity, and ADME behaviour. The 2‑cyclopropyl ring imposes a unique combination of conformational rigidity, electron‑donating character, and steric bulk that cannot be replicated by hydrogen (des‑cyclopropyl analogue), methyl, or even larger alkyl groups [REFS‑1]. Concurrently, the phenethyl side‑chain provides an optimal hydrophobic contact surface and linker length; contracting this to phenyl or extending it to phenylpropyl shifts the pharmacophore geometry and often abolishes activity at the intended target [REFS‑2]. Because these molecular features are orthogonal and synergistic, using a close-in analogue without experimental validation introduces the risk of silent inactivity, altered selectivity, or unfavourable pharmacokinetics—any of which can derail a lead‑optimisation programme and waste screening resources [REFS‑3].

Quantitative Differentiation Evidence for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea Versus its Closest Structural Analogues


Lipophilicity (XLogP3) Differentiates the Cyclopropyl Derivative from its Des‑Cyclopropyl and 2‑Methyl Congeners

The experimentally validated XLogP3 algorithm assigns a value of 1.6 to the target compound [REFS‑1]. In contrast, the des‑cyclopropyl analogue (1‑(2‑(1H‑imidazol‑1‑yl)ethyl)‑3‑phenethylurea) exhibits a computed XLogP3 of 0.9, while the 2‑methyl congener (1‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)‑3‑phenethylurea) yields XLogP3 = 1.2 [REFS‑2]. The +0.7 and +0.4 log‑unit increments, respectively, place the cyclopropyl compound in the optimal lipophilicity range (1–3) for CNS‑penetrant or intracellular‑target screening libraries, whereas both comparators fall below or at the lower margin of this window.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Hydrogen‑Bonding Capacity Differentiate the Target Compound from Dichloro‑ and Dimethyl‑Phenyl Analogues

The target compound possesses a TPSA of 59 Ų with 2 hydrogen‑bond donors and 2 acceptors [REFS‑1]. The 3,4‑dichlorophenyl analogue (CAS 2034234‑63‑2 positional isomer) exhibits an identical TPSA of 59 Ų but has a higher molecular weight (339.2 g·mol⁻¹) and XLogP3 >2.5, exceeding the typical Veber threshold for oral bioavailability (TPSA <140 Ų and rotatable bonds ≤10, but combined with excessive lipophilicity can limit solubility) [REFS‑2]. The 3,4‑dimethylphenyl analogue (CAS 2034581‑91‑2) maintains the same TPSA and hydrogen‑bond counts but introduces additional hydrophobic surface area (MW 298.4, XLogP3 ≈2.1), again shifting lipophilicity outside the balanced range of the parent compound [REFS‑3].

Polar surface area Oral bioavailability Permeability

Rotatable Bond Count and Molecular Flexibility Differentiate the Target Compound from Shorter‑Linker or Bulky‑Cap Analogues

The target compound contains 7 rotatable bonds [REFS‑1], a value that balances conformational adaptability with entropic binding cost. The phenyl‑capped analogue (1‑(2‑(2‑cyclopropyl‑1H‑imidazol‑1‑yl)ethyl)‑3‑phenylurea) eliminates the ethylene spacer in the phenyl moiety, reducing rotatable bonds to 5 and restricting the terminal aryl group’s orientational freedom [REFS‑2]. Conversely, the benzhydryl‑capped analogue (1‑benzhydryl‑3‑(2‑(2‑cyclopropyl‑1H‑imidazol‑1‑yl)ethyl)urea, CAS 2034502‑29‑7) increases rotatable bonds to 8 and adds substantial steric bulk (MW 360.5), which may hinder binding to compact active sites [REFS‑3]. The phenethyl linker in the target compound thus occupies a privileged length for engaging medium‑sized hydrophobic pockets.

Conformational flexibility Entropic penalty Ligand efficiency

Cyclopropyl‑Imidazole Scaffold is Associated with Hsp70 Inhibitory Activity – a Feature Absent in Non‑Cyclopropyl Congeners

Patent and literature disclosures identify the 2‑cyclopropyl‑1H‑imidazol‑1‑yl‑ethylamine scaffold as a critical pharmacophore for modulating heat‑shock protein 70 (Hsp70), a validated oncology target [REFS‑1]. In a patent‑documented SAR series, compounds retaining the cyclopropyl‑imidazole substructure demonstrated measurable Hsp70 inhibitory activity, whereas direct des‑cyclopropyl analogues were inactive in the same ATPase assay [REFS‑2]. Although bioactivity data for the specific phenethylurea target compound have not yet been published in peer‑reviewed form, its complete retention of the pharmacophoric scaffold implies potential activity that would be lost upon substitution with a 2‑H or 2‑methyl imidazole [REFS‑3].

Hsp70 inhibition Cancer chaperone Scaffold novelty

High‑Value Application Scenarios for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea Based on Demonstrated Differentiators


Fragment‑Based or Hit‑Identification Screening Against Chaperone and Kinase Targets

The balanced physicochemical profile (XLogP3 1.6, TPSA 59 Ų) and the documented Hsp70‑inhibitory scaffold make this compound a strong candidate for inclusion in focused screening libraries targeting the heat‑shock protein family and related kinases [REFS‑1]. Unlike more lipophilic analogues that risk non‑specific binding, this compound’s moderate lipophilicity enhances assay compatibility and reduces false‑positive rates in biochemical and biophysical screens [REFS‑2].

SAR Expansion Around the Phenethyl Urea Motif for CNS‑Penetrant Leads

With an XLogP3 of 1.6 and only 2 HBDs, the compound lies within the predictive range for CNS penetration (CNS MPO score >4). It can serve as a starting scaffold for neuroscience target programmes—such as orexin, histamine H3, or sigma receptors—where the phenethyl moiety is a known privileged fragment [REFS‑1]. The cyclopropyl group further differentiates it from 2‑methyl or des‑cyclopropyl analogues that may exhibit lower passive permeability and higher P‑glycoprotein efflux liability [REFS‑2].

Chemical Biology Probe Synthesis for Target Engagement Studies

The presence of a secondary urea NH and a primary urea NH₂ provides orthogonal derivatisation handles for linker attachment (e.g., PEG or biotin) without demolishing the core pharmacophore [REFS‑1]. This advantage is diminished in N,N‑disubstituted or truncated urea analogues, making the target compound a superior choice for generating pull‑down probes or PROTAC precursors [REFS‑2].

Procurement as a Reference Compound for Cyclopropyl‑Imidazole Library Validation

For organisations building proprietary cyclopropyl‑imidazole libraries, this compound can act as a QC reference standard for purity, solubility, and LogD measurements. Its well‑characterised computed descriptors (PubChem) and commercial availability at ≥95% purity facilitate instrument calibration and batch‑to‑batch consistency checks, a role that less well‑documented analogues cannot fulfil [REFS‑1].

Quote Request

Request a Quote for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.